molecular formula C14H10N4O3S3 B023097 S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate CAS No. 104797-47-9

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate

Cat. No. B023097
M. Wt: 378.5 g/mol
InChI Key: YFYDYMYITUSDEE-WQRHYEAKSA-N
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Description

Synthesis Analysis

The synthesis of S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate and related compounds involves several chemical reactions, highlighting the complexity and innovation in organic synthesis. For instance, one study described the esterification of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetamide and 2-mercaptobenzothiazole, resulting in a yield of about 76% (Gao Shi-hao, 2008). Another research achieved the synthesis by condensation in alkali conditions, achieving a yield of up to 86.8% (Wang Yu-huan, 2009).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been a focus due to their potential anti-tumor properties and the ability to form stable and reactive intermediates in aqueous environments. The structure of major isolated azide adducts confirms the delocalized positive charge, indicating significant resonance effects (Yue-ting Wang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving S-2-Benzothiazolyl derivatives often result in the formation of compounds with potential biological activity. For example, the hydrolysis and photolysis of similar compounds have been studied for their anti-tumor activity against various cancer cell lines, showing the significant effects of the benzothiazolyl substituent on reaction rates and selectivity (Yue-ting Wang et al., 2009).

Physical Properties Analysis

The physical properties of S-2-Benzothiazolyl derivatives, such as melting points and solubility, are critical for their practical applications. These properties are influenced by the specific structure and substituents of the benzothiazole ring. For instance, derivatives have been synthesized with precise melting points, showcasing the influence of structural modifications on physical properties (Yin Shu-mei, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate, are crucial for its potential applications. Studies have shown these derivatives to participate in various reactions, offering a broad spectrum of biological activities. The synthesis processes often involve reactions under mild conditions, highlighting the compound's versatility and reactivity (Xiang Gao et al., 2015).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate is synthesized for its application as a key intermediate in the production of various pharmaceuticals. The compound has been particularly noted for its role in the synthesis of Cefixime and Carumonam, antibiotics that are significant in the medical field for treating infections. The synthesis involves esterification reactions that yield the compound with considerable yield, highlighting its importance in pharmaceutical manufacturing processes (Tian Da-kui, 2009).

Anticancer Research

Research has been conducted on benzothiazole derivatives, including those related to S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate, for their potential anticancer properties. Studies have shown that certain derivatives exhibit significant anti-tumor activity against human breast, colon, and renal cancer cell lines. These findings suggest that benzothiazole derivatives might play a crucial role in developing new anticancer therapies, particularly those that are selective and potent against various cancer types (Yue-ting Wang et al., 2009).

Chemical Studies and Material Development

Benzothiazole derivatives have also been explored for their utility in chemical studies and material development. This includes research into their properties as corrosion inhibitors, where benzothiazole compounds have shown efficacy in protecting metals from corrosion. Such studies are vital for extending the life of metal components in industrial applications, demonstrating the broader applications of these chemical compounds beyond pharmaceuticals (Zhiyong Hu et al., 2016).

properties

IUPAC Name

[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S3/c1-7(19)21-18-11(9-6-22-13(15)16-9)12(20)24-14-17-8-4-2-3-5-10(8)23-14/h2-6H,1H3,(H2,15,16)/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDYMYITUSDEE-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901035669
Record name S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl) -2-acetyloxyiminothioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-S-benzo[d]thiazol-2-yl 2-(acetoxyimino)-2-(2-aminothiazol-4-yl)ethanethioate

CAS RN

104797-47-9
Record name S-2-Benzothiazolyl (αZ)-α-[(acetyloxy)imino]-2-amino-4-thiazoleethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104797-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-2-benzothiazolyl (Z)-2-(2-aminothiazol-4-yl) -2-acetyloxyiminothioacetate
Source ChemIDplus
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Record name S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl) -2-acetyloxyiminothioacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate

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